Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
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Overview
Description
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a fluorophenyl group and a tetrahydropyridinyl group, making it a unique derivative of isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, fluorobenzene, and tetrahydropyridine. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Cyclization reactions: to form the isoquinoline ring.
Hydrogenation reactions: to reduce double bonds in the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalytic hydrogenation: using palladium or platinum catalysts.
High-pressure reactors: to facilitate cyclization and substitution reactions.
Purification techniques: such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.
Reduction: Further hydrogenation of the isoquinoline ring.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Fully hydrogenated isoquinoline derivatives.
Substitution products: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interference with DNA/RNA synthesis: Affecting cell proliferation and survival.
Modulation of signaling pathways: Influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Fluorobenzene derivatives: Compounds with similar fluorophenyl groups.
Uniqueness
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
92123-91-6 |
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Molecular Formula |
C21H20ClFN2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19FN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H |
InChI Key |
GEBXVUTVYSFYLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
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